N-(4-ethoxyphenyl)-3-fluorobenzamide

Description

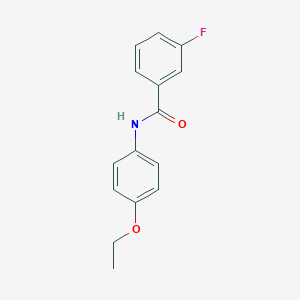

N-(4-Ethoxyphenyl)-3-fluorobenzamide is a benzamide derivative characterized by a 4-ethoxyphenyl group attached to the amide nitrogen and a fluorine atom at the meta position of the benzoyl moiety. Its synthesis typically involves coupling reactions between 3-fluorobenzoic acid derivatives and 4-ethoxyaniline intermediates, as demonstrated in the preparation of structurally related compounds .

Properties

Molecular Formula |

C15H14FNO2 |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)-3-fluorobenzamide |

InChI |

InChI=1S/C15H14FNO2/c1-2-19-14-8-6-13(7-9-14)17-15(18)11-4-3-5-12(16)10-11/h3-10H,2H2,1H3,(H,17,18) |

InChI Key |

LEXSOAVRDHUSPJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of N-(4-ethoxyphenyl)-3-fluorobenzamide are influenced by its substituents. Below is a comparative analysis with key analogs:

Substituent Variations on the Benzamide Core

Structural Insights :

- Ethoxy vs. Alkyl/Aryl Groups : The 4-ethoxyphenyl group in the target compound enhances membrane permeability compared to bulkier substituents (e.g., tert-butylthiazole in TTFB) .

- Fluorine Position : The meta-fluorine in this compound contrasts with ortho- or para-fluorinated analogs, affecting dipole moments and binding interactions .

Anti-Proliferative Activity in Indazole Analogs

Compounds such as 9b–9f () share the 3-fluorobenzamide motif but incorporate indazole cores and piperazine/morpholine substituents. For example:

- 9b : IC₅₀ = 0.8 μM (HCT-116 colon cancer cells).

- 9c: IC₅₀ = 1.2 μM, with dimethylaminoethyl sidechain improving solubility . The parent compound this compound lacks the indazole scaffold, suggesting its role as a precursor rather than a standalone therapeutic agent .

Receptor Selectivity

Physicochemical Properties

| Property | This compound | TTFB (5a) | N-(3,4-difluorophenyl)-3-methylbenzamide |

|---|---|---|---|

| Molecular Weight | ~273.3 g/mol (calculated) | ~318.3 g/mol | ~261.2 g/mol |

| LogP | ~2.8 (estimated) | ~3.5 | ~2.5 |

| Solubility | Moderate in DMSO | Low (hydrophobic) | High (polar substituents) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.